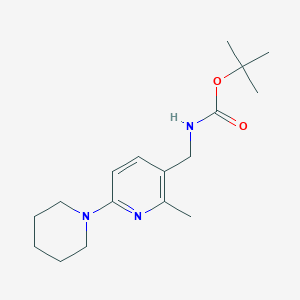
2-(3,4-Dichlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(3,4-diclorofenil)-6-metil-3-oxo-2,3-dihidropiridazina-4-carboxílico es un compuesto químico conocido por su estructura única y sus posibles aplicaciones en diversos campos de la ciencia. Este compuesto presenta un grupo diclorofenilo, un grupo metilo y un anillo de piridazina, lo que lo convierte en un tema de interés en la química orgánica y disciplinas relacionadas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(3,4-diclorofenil)-6-metil-3-oxo-2,3-dihidropiridazina-4-carboxílico normalmente implica la reacción de 3,4-diclorofenilhidrazina con acetoacetato de metilo en condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador y solvente adecuados, a menudo bajo condiciones de reflujo para asegurar la reacción completa .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación como la cristalización y la cromatografía para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(3,4-diclorofenil)-6-metil-3-oxo-2,3-dihidropiridazina-4-carboxílico se somete a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El grupo diclorofenilo puede sufrir reacciones de sustitución con diversos nucleófilos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles. Las condiciones de reacción a menudo implican temperaturas específicas, solventes y catalizadores para lograr las transformaciones deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
El ácido 2-(3,4-diclorofenil)-6-metil-3-oxo-2,3-dihidropiridazina-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas.
Medicina: Se está investigando para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(3,4-diclorofenil)-6-metil-3-oxo-2,3-dihidropiridazina-4-carboxílico implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir o activar ciertas enzimas o receptores, lo que lleva a diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2,4-diclorofenoxiacético: Conocido por su uso como herbicida.
Ácido 3,4-diclorofenilborónico: Utilizado en reacciones de acoplamiento de Suzuki.
Ácido 2,4-diclorofenilacético: Utilizado en síntesis orgánica.
Singularidad
El ácido 2-(3,4-diclorofenil)-6-metil-3-oxo-2,3-dihidropiridazina-4-carboxílico destaca por su combinación única de grupos funcionales y sus posibles aplicaciones en diversos campos. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto versátil en investigación e industria.
Propiedades
Fórmula molecular |
C12H8Cl2N2O3 |
|---|---|
Peso molecular |
299.11 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-6-4-8(12(18)19)11(17)16(15-6)7-2-3-9(13)10(14)5-7/h2-5H,1H3,(H,18,19) |
Clave InChI |
URQGWBBJAGZDQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)



![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)

